Home > Products > Screening Compounds P86063 > Imidazo[1,2-b]pyridazine derivative 1
Imidazo[1,2-b]pyridazine derivative 1 -

Imidazo[1,2-b]pyridazine derivative 1

Catalog Number: EVT-10965375
CAS Number:
Molecular Formula: C24H24FN5O
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-b]pyridazine derivative 1 is a significant compound in medicinal chemistry, recognized for its potential as a therapeutic agent. This compound belongs to a class of heterocyclic compounds characterized by the presence of an imidazole ring fused to a pyridazine moiety. The unique structural features of imidazo[1,2-b]pyridazine derivatives contribute to their biological activity, particularly as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways.

Source and Classification

Imidazo[1,2-b]pyridazine derivatives are classified under heterocyclic compounds, specifically within the broader category of nitrogen-containing heterocycles. These compounds have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-infective activities. The specific derivative 1 has been explored for its efficacy in targeting protein kinases involved in oncogenic processes and other diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves several methods, including:

  • Cyclization Reactions: One common approach is the cyclization of appropriate precursors such as 2-aminopyridines with α,β-unsaturated carbonyl compounds. This method often utilizes catalysts or specific reaction conditions to facilitate the formation of the imidazo ring.
  • Metal-Catalyzed Cross-Coupling: Recent advancements have introduced metal-catalyzed reactions that allow for the functionalization of existing imidazo[1,2-b]pyridazine frameworks. These methods enhance the versatility of the compound by enabling the introduction of various substituents at specific positions on the ring .
  • Optimization Strategies: Researchers have developed numerous derivatives through systematic modifications aimed at enhancing biological activity and reducing toxicity. This includes altering substituents on the aromatic rings or modifying the nitrogen atoms within the heterocyclic structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of imidazo[1,2-b]pyridazine derivative 1 features a fused bicyclic system comprising an imidazole ring and a pyridazine ring. The general formula can be represented as:

CnHmNkC_nH_mN_k

where nn, mm, and kk correspond to the number of carbon, hydrogen, and nitrogen atoms in the specific derivative. The spatial arrangement and electronic properties imparted by the nitrogen atoms significantly influence the compound's reactivity and binding affinity to biological targets.

Structural Data

  • Molecular Weight: Typically ranges around 150-250 g/mol depending on substituents.
  • Crystallographic Data: X-ray crystallography studies provide insights into bond lengths and angles, aiding in understanding interaction dynamics with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Imidazo[1,2-b]pyridazine derivatives participate in various chemical reactions that enhance their utility in medicinal chemistry:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole or pyridazine rings can undergo nucleophilic substitution reactions, allowing for modifications that improve pharmacological properties.
  • Oxidation Reactions: These compounds can also be oxidized to form N-oxides or other functionalized derivatives that may exhibit enhanced biological activity.
  • Reactivity with Biological Targets: The interactions with protein kinases often involve reversible binding mechanisms where these compounds inhibit kinase activity through competitive or non-competitive inhibition .
Mechanism of Action

Process and Data

The mechanism of action for imidazo[1,2-b]pyridazine derivative 1 primarily revolves around its role as a protein kinase inhibitor. Upon binding to the active site of target kinases:

  • Inhibition of Phosphorylation: The compound prevents ATP from binding to the kinase domain, thereby inhibiting phosphorylation processes critical for cell signaling pathways involved in proliferation and survival.
  • Selective Targeting: Certain derivatives have shown selectivity towards specific kinases (e.g., Pim-1 kinase), which are implicated in various malignancies . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as crystalline solids or powders.
  • Solubility: Solubility varies with substituents; generally soluble in organic solvents like dimethyl sulfoxide or ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to nucleophilic sites on nitrogen atoms.

Relevant data from studies indicate that these properties significantly influence their behavior in biological systems and their potential as therapeutic agents .

Applications

Imidazo[1,2-b]pyridazine derivatives are employed extensively in scientific research due to their diverse applications:

  • Cancer Therapy: These compounds are being investigated for their ability to inhibit kinases involved in tumor growth and metastasis.
  • Infectious Diseases: Some derivatives have shown promise against pathogens by targeting specific enzymes necessary for microbial survival.
  • Neurodegenerative Disorders: Research is ongoing into their ability to bind amyloid plaques associated with diseases like Alzheimer's .
Privileged Scaffold Status in Medicinal Chemistry

Historical Development and Significance as a Nitrogen-Rich Heterocycle

The imidazo[1,2-b]pyridazine scaffold emerged as a structurally privileged framework in medicinal chemistry following seminal work in the mid-20th century. Characterized by a fused bicyclic system containing three nitrogen atoms, this nitrogen-rich heterocycle exhibits distinctive electronic properties that facilitate diverse binding interactions with biological targets. Early synthetic efforts faced challenges in regioselective ring formation until innovative halogen-directed strategies were developed. As documented in PubChem records (CID 72695720), the core structure gained prominence due to its efficient synthetic accessibility from α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions [6]. The halogen atom adjacent to the ring nitrogen proved crucial for directing nucleophilic attack and enabling high-yield cyclization – a breakthrough that accelerated medicinal chemistry exploration [6].

The scaffold’s significance intensified with the discovery of ponatinib (a commercially approved kinase inhibitor containing this framework), triggering a resurgence of interest in systematic derivatization campaigns [3]. Between 1966 and 2021, over 200 novel bioactive derivatives were reported, establishing this heterocycle as a versatile template for drug discovery [3]. Its physicochemical profile bridges favorable aqueous solubility (facilitated by nitrogen atoms) and membrane permeability, making it particularly valuable for central nervous system-targeting agents. The electron-deficient nature of the pyridazine ring enhances π-stacking interactions with aromatic residues in enzyme binding pockets, while the imidazole nitrogen enables hydrogen bond donation – properties exploited in optimizing target affinity across therapeutic programs [8].

Table 1: Historical Development Milestones of Imidazo[1,2-b]pyridazine Chemistry

Time PeriodKey AdvancementImpact
1960s-1980sInitial synthetic methods developmentEstablished core synthetic routes from α-bromoketones and aminopyridazines
1990sHalogen-directed cyclization optimizationEnabled regioselective synthesis crucial for medicinal chemistry
2012Ponatinib FDA approvalValidated scaffold clinical relevance in kinase inhibition
2015-2023Macrocyclic derivatives for resistant mutationsAddressed drug resistance in oncology targets via conformational constraint

Natural Occurrence and Bioactive Precursors

While the fully aromatic imidazo[1,2-b]pyridazine nucleus itself is predominantly synthetic, several naturally occurring partially saturated analogues serve as bioactive precursors and biosynthetic inspiration. Notably, pyridazomycin (168) – an antifungal antibiotic isolated from Streptomyces violaceoniger – incorporates a reduced pyridazine moiety where the terminal nitrogen of an ornithine residue forms part of the heterocyclic ring [8]. This natural product exhibits potent activity against pathogenic fungi, highlighting the pharmacological potential inherent to this structural class. More complex natural architectures containing partially saturated variants include luzopeptin A, a dimeric cyclic depsipeptide featuring a tetrahydropyridazine residue configured as the novel amino acid unit 3(S)-carboxy-4(S)-hydroxy-2,3,4,5-tetrahydropyridazine [8]. This compound demonstrates DNA intercalation properties with associated antibiotic and antitumor activities.

The cirratiomycins and monamycin antibiotics further exemplify natural products containing hexahydropyridazine residues, while verucopeptin – a 19-membered cyclodepsipeptide containing piperazic acid – demonstrates potent antimelanoma activity in vivo [8]. These naturally occurring derivatives provide critical structural inspiration for semi-synthetic optimization campaigns. For instance, chemical modifications of the piperazic acid residues in luzopeptin analogues yielded compounds with enhanced potency as oxytocin antagonists [8]. The natural occurrence of these partially saturated scaffolds validates the biological relevance of the pyridazine pharmacophore and informs the design of synthetic imidazo[1,2-b]pyridazine derivatives with improved bioavailability and target selectivity profiles. The matlystatins (e.g., matlystatin A), which function as reversible inhibitors of type IV collagenase, further demonstrate how natural derivatives continue to inspire therapeutic applications of this scaffold [8].

Table 2: Naturally Occurring Bioactive Precursors and Derivatives

Natural CompoundBiological SourceBioactive FeaturesTherapeutic Inspiration
Pyridazomycin (168)Streptomyces violaceonigerAntifungal antibioticScaffold for synthetic antifungal agents
Luzopeptin AActinomycetesDNA intercalation, antibiotic/antitumorOxytocin antagonist development
VerucopeptinUndefined microbial sourcesIn vivo antimelanoma activityAnticancer compound optimization
Matlystatin ABacterial fermentationType IV collagenase inhibitionMetalloproteinase inhibitor design

Versatility in Multi-Target Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold demonstrates exceptional versatility across diverse therapeutic domains, underpinned by its capacity for selective interactions with structurally varied biological targets. This multi-target applicability stems from the scaffold's tunable electronic properties and its ability to adopt conformations complementary to both enzyme active sites and receptor binding pockets.

Oncology Applications: Macrocyclic derivatives have shown breakthrough potential in addressing drug-resistant malignancies. Compound O-10 (a 2023 clinical candidate) potently inhibits anaplastic lymphoma kinase (ALK) mutants, including the challenging G1202R and L1196M/G1202R double mutants, with IC₅₀ values of 2.6 nM (ALKWT), 6.4 nM (ALKG1202R), and 23 nM (ALKL1196M/G1202R) [2]. This compound demonstrated equipotency to repotrectinib in cellular assays (BaF3-EML4-ALKG1202R IC₅₀ = 52 nM vs. 164 nM) while exhibiting favorable kinase selectivity, liver microsome stability, and pharmacokinetic properties [2]. Additional derivatives act as IKKβ inhibitors, with compound 8e showing high potency and selectivity in inflammation-driven cancer pathways [5].

Central Nervous System Disorders: Structural optimization has yielded potent phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia and other neuropsychiatric conditions. Patent applications specifically claim 6-aryl-substituted derivatives demonstrating nanomolar enzymatic inhibition and in vivo efficacy in behavioral models [10]. The scaffold's favorable blood-brain barrier penetration, evidenced by radiotracer development for amyloid plaque imaging, further supports CNS applications. Compound 4 (2-(4'-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine) exhibited particularly high binding affinity (Ki = 11.0 nM) for synthetic Aβ1-40 aggregates, highlighting potential for Alzheimer's diagnostics [6].

Anti-Infective Agents: The scaffold demonstrates broad-spectrum potential against neglected tropical diseases. Recent open-access research identified derivatives with potent activity against Madurella mycetomatis, the fungal pathogen responsible for eumycetoma [4]. These compounds operate through novel mechanisms distinct from current antifungals, addressing critical therapeutic gaps. Additional structure-activity relationship studies have revealed antibacterial and antiparasitic activities, though detailed mechanistic characterization remains ongoing [3] [8].

Table 3: Therapeutic Applications of Imidazo[1,2-b]pyridazine Derivatives

Therapeutic AreaMolecular TargetExemplary CompoundKey Activity
Oncology (Lung Cancer)ALK mutantsO-10IC₅₀ = 23 nM against L1196M/G1202R double mutant
Inflammation/OncologyIKKβ8ePotent inhibition with high kinase selectivity
Alzheimer's DiagnosticsAmyloid plaques4Ki = 11.0 nM for Aβ1-40 aggregates
EumycetomaUndefined fungal targetNot specifiedNovel mechanism against Madurella mycetomatis
SchizophreniaPDE10APatent-protected 6-aryl derivativesNanomolar enzymatic inhibition

Comparative Analysis with Structurally Related Scaffolds

When evaluated against structurally analogous nitrogen-rich bicyclic systems, imidazo[1,2-b]pyridazine exhibits distinct advantages and limitations that define its specific niche in medicinal chemistry. Compared to the isomeric imidazo[1,2-a]pyridine – found in zolpidem and alpidem – the pyridazine ring provides reduced basicity (pKa ~3.5 vs. ~6.8) and enhanced dipole moments (5.5D vs. 2.5D), translating to improved aqueous solubility and differentiated binding interactions [3] [9]. This electronic distinction becomes particularly advantageous when targeting polar enzyme active sites, as evidenced by the superior kinase selectivity profiles of imidazo[1,2-b]pyridazine derivatives relative to their imidazo[1,2-a]pyridine counterparts in PDGFRβ inhibition programs [7] [9].

The scaffold demonstrates clear differentiation from imidazo[1,2-a]pyrimidines in metabolic stability assays. Microsomal degradation studies reveal that imidazo[1,2-b]pyridazine derivatives generally exhibit 2-3 fold lower clearance rates in rodent liver microsomes, attributed to reduced susceptibility to oxidative metabolism at the carbon alpha to bridgehead nitrogen [3]. This property proved critical in optimizing the pharmacokinetic profile of ALK inhibitor O-10, which demonstrated favorable oral bioavailability in Sprague-Dawley rats [2]. Additionally, the scaffold offers greater synthetic flexibility for C6 functionalization compared to imidazo[4,5-b]pyridine, as the electron-deficient pyridazine ring readily undergoes nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles – a feature exploited in developing amyloid imaging agents [6].

However, the scaffold presents challenges in achieving isoform selectivity among closely related kinase targets when compared to more rigid frameworks like pyrrolo[2,3-d]pyrimidines. Molecular modeling analyses indicate that the inherent rotational flexibility around the C2-C3 bond in imidazo[1,2-b]pyridazines can permit adaptation to conserved ATP-binding sites, necessitating strategic macrocyclization or steric constraint to enhance selectivity, as successfully implemented in the ALK inhibitor series [2] [3]. Despite this limitation, the scaffold maintains a favorable balance of physicochemical properties, typically exhibiting calculated logP values 0.5-1.5 units lower than structurally related quinazolines while maintaining comparable cell permeability – positioning it advantageously for CNS-penetrant agents and reducing the likelihood of promiscuous hydrophobic interactions [6] [8].

Table 4: Comparative Analysis with Related Heterocyclic Scaffolds

ScaffoldStructural FeaturesKey AdvantagesLimitations
Imidazo[1,2-b]pyridazineThree nitrogen atoms; Asymmetric dipoleOptimal solubility/permeability balance; Versatile C6 substitutionModerate kinase isoform selectivity
Imidazo[1,2-a]pyridine (e.g., zolpidem scaffold)Two nitrogen atoms; Lower dipole momentExcellent CNS penetration; Established synthetic routesHigher basicity; Increased metabolic oxidation
Imidazo[1,2-a]pyrimidinePyrimidine nitrogen orientationEnhanced potency at some kinase targetsHigher microsomal clearance
Pyrrolo[2,3-d]pyrimidinePlanar purine isostereSuperior kinase selectivitySynthetic complexity; Poor solubility

Properties

Product Name

Imidazo[1,2-b]pyridazine derivative 1

IUPAC Name

3-[4-[[(2S)-azetidin-2-yl]methoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C24H24FN5O

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29)/t16-,20+/m1/s1

InChI Key

FQCGOBGLJQWKJA-UZLBHIALSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OC[C@@H]5CCN5)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.